2-(Methoxymethyl)furan

Description

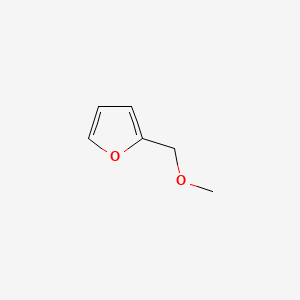

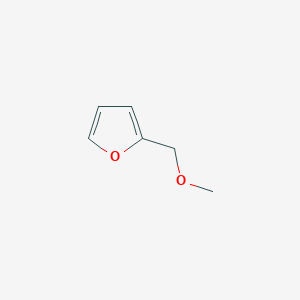

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANSPRKOWQQXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065581 | |

| Record name | Furan, 2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to yellow liquid; Airy, roasted coffee aroma | |

| Record name | Furfuryl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

134.00 to 135.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(Methoxymethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in ether, Soluble (in ethanol) | |

| Record name | Furfuryl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.013-1.019 | |

| Record name | Furfuryl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-46-4 | |

| Record name | 2-(Methoxymethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methoxymethyl)furan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRM754RXFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methoxymethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 2-(Methoxymethyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)furan is a heteroaromatic organic compound that has garnered interest in various scientific fields, including food chemistry and as a potential biomarker.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, offering crucial data for researchers and professionals in drug development and other scientific disciplines. The document details experimental methodologies for property determination and outlines a potential metabolic pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in various systems. A summary of these properties is presented below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [3][4] |

| Molecular Weight | 112.13 g/mol | [3] |

| Boiling Point | 134-135 °C | [1] |

| Density | 1.02 g/cm³ at 20°C | [1] |

| Melting Point | Not available | [1] |

| Water Solubility (Predicted) | 15.1 g/L | [1] |

| LogP (Predicted) | 0.94 | [1] |

Experimental Protocols

Standardized protocols are critical for the accurate and reproducible determination of physicochemical properties. The following sections detail the methodologies for measuring key properties of this compound, based on OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure.[5][6][7] Several methods can be employed for this determination:

-

Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, a device that allows for precise temperature measurement under controlled pressure.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[5][6]

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses.

-

Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded as the boiling point.

-

Photocell Detection and Thermal Analysis: These methods can determine both boiling and melting points by detecting changes in physical properties as a function of temperature.[5][6]

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.[8][9] For liquids like this compound, the following methods are suitable:

-

Hydrometer: A weighted glass float is placed in the liquid, and the density is read from a calibrated scale on the stem.[10]

-

Hydrostatic Balance: The density is calculated from the difference in the weight of a solid body of known volume in air and when immersed in the liquid.

-

Oscillating Densimeter: A U-shaped tube containing the sample is oscillated. The resonance frequency, which is dependent on the mass and therefore the density of the sample, is measured.[10]

-

Pycnometer: The density is determined by measuring the mass of a known volume of the liquid in a calibrated flask (pycnometer).

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[11][12][13][14][15] The two primary methods are:

-

Column Elution Method: This method is suitable for substances with low solubility. Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluted water is measured until saturation is reached.

-

Flask Method: A specific amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined analytically.

Potential Metabolic Pathway and Experimental Workflow

While specific signaling pathways involving this compound are not well-documented, the metabolism of similar furan derivatives, such as 2-methylfuran, has been studied. It is known that 2-methylfuran is metabolically activated by cytochrome P-450 enzymes in the liver.[16] This suggests a probable metabolic pathway for this compound.

Below are diagrams illustrating a potential metabolic pathway for furan derivatives and a general workflow for the experimental determination of physicochemical properties.

Caption: A potential metabolic pathway for this compound.

Caption: Workflow for determining physicochemical properties.

References

- 1. Showing Compound this compound (FDB012560) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0034247) [hmdb.ca]

- 3. chemeo.com [chemeo.com]

- 4. Furan, 2-(methoxymethyl)- [webbook.nist.gov]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-(Methoxymethyl)furan (CAS: 13679-46-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)furan, also known as furfuryl methyl ether, is a furan derivative with the CAS number 13679-46-4. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications in drug discovery and development. The furan nucleus is a prevalent scaffold in many biologically active compounds, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 13679-46-4 | [1] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 132-134 °C | |

| Melting Point | Not available | |

| Density | 1.018 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.458 | |

| Solubility | Soluble in organic solvents such as ether. | |

| InChI Key | GANSPRKOWQQXPE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COCC1=CC=CO1 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 3.35 (s, 3H, -OCH₃), 4.45 (s, 2H, -CH₂-), 6.30 (m, 1H, furan H4), 6.35 (m, 1H, furan H3), 7.40 (m, 1H, furan H5) |

| ¹³C NMR (CDCl₃) | δ (ppm): 58.0 (-OCH₃), 66.5 (-CH₂-), 108.0 (furan C3), 110.5 (furan C4), 142.5 (furan C5), 152.0 (furan C2) |

| Mass Spectrum (EI) | m/z (%): 112 (M⁺, 15), 81 (100), 53 (20), 43 (30) |

| Infrared (IR) | ν (cm⁻¹): 3115 (furan C-H stretch), 2920, 2850 (alkyl C-H stretch), 1595, 1500 (furan C=C stretch), 1110 (C-O-C stretch) |

Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Synthesis Pathway

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a typical laboratory procedure for the synthesis of this compound from furfuryl alcohol.

Materials:

-

Furfuryl alcohol

-

Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

-

Sodium metal

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Preparation of Furfuryl Chloride

-

In a well-ventilated fume hood, place furfuryl alcohol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully remove the excess SOCl₂ under reduced pressure. The crude furfuryl chloride is typically used in the next step without further purification.

Step 2: Preparation of Sodium Methoxide

-

In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

-

Carefully add small pieces of sodium metal (1.1 eq relative to furfuryl chloride) to the methanol. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide in methanol.

Step 3: Williamson Ether Synthesis

-

Cool the sodium methoxide solution in an ice bath.

-

Slowly add the crude furfuryl chloride from Step 1 to the stirred sodium methoxide solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Reactivity and Potential in Drug Development

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the 5-position. The methoxymethyl group is a relatively stable ether linkage but can be cleaved under strong acidic conditions.

Reactivity of the Furan Ring

Caption: Key reactions of the furan ring in this compound.

The furan moiety can serve as a versatile scaffold in drug design. Furan derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The this compound scaffold can be utilized as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the furan ring can act as a bioisostere for a phenyl group, offering improved metabolic stability and pharmacokinetic properties in some cases.

Metabolic Considerations

While specific metabolic data for this compound is limited, studies on related furan compounds suggest that metabolism likely proceeds via cytochrome P450-mediated oxidation of the furan ring. This can lead to the formation of reactive α,β-unsaturated dicarbonyl intermediates, which can subsequently react with cellular nucleophiles such as glutathione and proteins. Understanding these metabolic pathways is crucial in the early stages of drug development to assess potential toxicity.

Caption: Postulated metabolic activation pathway of this compound.

Applications in the Synthesis of Bioactive Molecules

While direct applications of this compound in marketed drugs are not prominent, its structural motif is present in various research compounds with interesting biological activities. The furan ring can be a key pharmacophore or a versatile synthetic intermediate.

Example Experimental Workflow: Synthesis of a Furan-Containing Bioactive Analog

The following workflow illustrates a general approach to utilizing this compound as a starting material for the synthesis of a hypothetical bioactive molecule.

Caption: Experimental workflow for drug discovery using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and the reactivity of the furan ring provide numerous opportunities for the creation of diverse molecular scaffolds. A thorough understanding of its properties, reactivity, and metabolic fate is essential for its effective and safe utilization in the design and development of novel therapeutic agents. Further research into the biological activities of compounds derived from this compound is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(methoxymethyl)furan, a valuable heterocyclic compound with applications in organic synthesis and as a potential biomarker.[1] This document details a robust synthetic protocol via Williamson ether synthesis and outlines the key analytical techniques for its characterization, supported by tabulated data and procedural diagrams.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the Williamson ether synthesis.[2] This method involves the deprotonation of a primary alcohol, in this case, furfuryl alcohol, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For the synthesis of the title compound, furfuryl alcohol is treated with a strong base, such as sodium hydride, to form the sodium furfuryloxide intermediate. This intermediate is then reacted with methyl iodide to yield this compound.[2]

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process: the formation of the alkoxide followed by the nucleophilic substitution.

Experimental Protocol

Materials:

-

Furfuryl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Formation of Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of furfuryl alcohol (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium furfuryloxide.

-

Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through a combination of physical and spectroscopic methods.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [3][4] |

| Molecular Weight | 112.13 g/mol | [3][4] |

| Appearance | Colorless oil | |

| Boiling Point | 134-135 °C | [4] |

| Density | 1.02 g/cm³ at 20 °C | [4] |

| CAS Registry Number | 13679-46-4 | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Protons (Position) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H5 | ~7.4 | m | |

| H3 | ~6.3 | m | |

| H4 | ~6.2 | m | |

| -CH₂- | ~4.4 | s | |

| -OCH₃ | ~3.3 | s |

¹³C NMR (Predicted):

| Carbon (Position) | Chemical Shift (ppm) |

| C2 | ~152 |

| C5 | ~142 |

| C3 | ~110 |

| C4 | ~108 |

| -CH₂- | ~66 |

| -OCH₃ | ~58 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data is available from the NIST Chemistry WebBook.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | =C-H stretch (furan ring) |

| ~2950-2800 | C-H stretch (alkyl groups) |

| ~1600-1450 | C=C stretch (furan ring) |

| ~1150-1050 | C-O-C stretch (ether) |

2.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The data is available from the NIST Chemistry WebBook.[3]

| m/z | Relative Intensity | Assignment |

| 112 | High | [M]⁺ (Molecular ion) |

| 81 | High | [M - OCH₃]⁺ |

| 53 | Moderate | Furan ring fragment |

Characterization Workflow

The logical flow for the comprehensive characterization of the synthesized this compound is illustrated below.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, a reliable and high-yielding method. The guide also outlines a comprehensive characterization workflow, including the expected physical properties and spectroscopic data necessary for structural confirmation and purity assessment. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and other related fields who are working with this and similar furan derivatives.

References

Spectroscopic data of 2-(Methoxymethyl)furan (NMR, IR, MS)

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Methoxymethyl)furan

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in the provided search results. The tables are placeholders for when such data becomes available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The data presented is from the NIST Chemistry WebBook and was recorded on a dispersive instrument.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (furan ring) |

| 2980-2850 | Strong | C-H stretch (methyl and methylene groups) |

| ~1500, ~1450 | Medium | C=C stretch (furan ring) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~1015 | Strong | C-O stretch (furan ring) |

| ~740 | Strong | =C-H out-of-plane bend (furan ring) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 112 | ~30 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - OCH₃]⁺ |

| 53 | ~20 | [C₄H₅]⁺ |

| 43 | ~40 | [C₂H₃O]⁺ |

Experimental Protocols

Detailed experimental procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of furan derivatives is as follows:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is generally set to 0-220 ppm.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

The following is a typical procedure for obtaining an FTIR spectrum of a liquid sample like this compound:

-

Sample Preparation: A small drop of neat this compound is placed on the surface of an attenuated total reflectance (ATR) crystal (e.g., diamond or ZnSe) or between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to generate the infrared spectrum.

The historical data from the NIST WebBook was obtained in a 10% solution in CCl₄ for the 5000-1330 cm⁻¹ range and a 10% solution in CS₂ for the 1330-625 cm⁻¹ range using a transmission cell with a path length of 0.0121 cm.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is obtained using the following general procedure:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 2-(Methoxymethyl)furan

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 2-(methoxymethyl)furan, a heteroaromatic compound with applications in research and as a flavoring agent. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound, also known as furfuryl methyl ether, is an organic compound belonging to the furan derivatives and ethers class.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H8O2 | [2][3] |

| Molecular Weight | 112.13 g/mol | [1] |

| Average Molecular Weight | 112.1265 g/mol | [2][3] |

| Monoisotopic Molecular Weight | 112.0524295 Da | [3] |

| CAS Registry Number | 13679-46-4 | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Boiling Point | 112ºC | [4] |

| Density | 1.052 g/cm³ | [4] |

Experimental Protocols

Detailed experimental data for this compound can be found in various chemical databases. Spectroscopic information, including Infrared (IR) and Mass Spectrometry (MS) data, is available through the NIST WebBook, which is crucial for the identification and characterization of the compound.[2]

Synthesis of this compound:

-

Precursors: Furfural, Methanol[4]

-

Reaction Type: Etherification

Illustrative Synthesis Pathway:

The following diagram outlines a potential synthetic pathway for this compound from furfural. This pathway involves the reduction of furfural to furfuryl alcohol, followed by etherification with methanol.

Analytical Methods

The analysis and characterization of this compound typically involve standard analytical techniques in organic chemistry:

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for separating and analyzing this compound. The NIST WebBook lists available gas chromatography data for this compound.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.[2]

-

Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ether linkage and the furan ring. The NIST WebBook also provides access to IR spectrum data for this compound.[2]

This guide serves as a foundational resource for professionals working with this compound. For further detailed experimental procedures and safety information, consulting the referenced databases and relevant scientific literature is recommended.

References

IUPAC name for 2-(Methoxymethyl)furan

An In-depth Technical Guide to 2-(Methoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] The furan ring is considered a valuable scaffold in medicinal chemistry, often acting as a bioisostere for phenyl rings, which can modify steric and electronic properties to enhance metabolic stability, bioavailability, and drug-receptor interactions.[3] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[4]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a simple ether derivative of furan. While this specific compound is primarily recognized as a flavoring agent found in foods like coffee, this document compiles its known technical data to serve as a foundational resource for researchers exploring the potential of substituted furans in various scientific and drug development contexts.[5][6]

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .[7] It is also commonly known by its synonym, furfuryl methyl ether.[5][8][9][10]

Quantitative Physicochemical Data

The following tables summarize the key identifiers and experimentally determined or predicted physicochemical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [7] |

| Synonym | Furfuryl methyl ether | [10] |

| CAS Number | 13679-46-4 | [10] |

| Molecular Formula | C₆H₈O₂ | [10] |

| Molecular Weight | 112.13 g/mol | [10] |

| InChI Key | GANSPRKOWQQXPE-UHFFFAOYSA-N | [10] |

| SMILES | COCc1ccco1 | [10] |

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 134-135 °C | [5] | |

| Density | 1.02 g/cm³ | 20 °C (relative to water at 4 °C) | [5] |

| Specific Gravity | 1.013 - 1.019 | 25 °C | [11] |

| Refractive Index | 1.454 - 1.460 | 20 °C | [11] |

| Flash Point | 22.22 °C (72.00 °F) | Closed Cup | [11] |

| logP (Octanol/Water) | 1.426 | Predicted | [10] |

| Water Solubility (log₁₀S) | -5.59 (mol/L) | Predicted | [10] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound.

| Spectroscopy Type | Data Source / Description | Reference |

| Infrared (IR) Spectroscopy | An experimental IR spectrum is available for viewing on the NIST Chemistry WebBook. The spectrum was collected from a solution sample. | [12] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum data is available on the NIST Chemistry WebBook. | |

| Nuclear Magnetic Resonance (NMR) | Data for related furfuryl vinyl ethers have been published, providing insights into expected spectral characteristics. | [13] |

Synthesis and Reactivity

Experimental Synthesis Protocol: Williamson Ether Synthesis

While detailed protocols for this compound are not extensively published, a standard and reliable method is the Williamson ether synthesis. The protocol outlined below is based on this established reaction, adapted from procedures for similar ethers.[8][9] This reaction involves the deprotonation of furfuryl alcohol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic methylating agent.

Reaction Scheme: Furfuryl Alcohol + Methylating Agent → this compound

Materials:

-

Furfuryl alcohol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes under a stream of nitrogen.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry.

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Dissolve furfuryl alcohol (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the furfuryl alcohol solution dropwise to the NaH slurry over 30 minutes. Hydrogen gas will evolve.

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium furfuryloxide.

-

Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise via syringe or dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional distillation under vacuum to yield pure this compound.

Caption: Williamson ether synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the furan ring. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, preferentially at the C2 (α) position. Since the C2 position is already substituted, electrophilic attack is expected to occur at the C5 position.

Common Electrophilic Substitution Reactions:

-

Nitration: Furan reacts with mild nitrating agents like acetyl nitrate at low temperatures.

-

Halogenation: The reaction with halogens such as bromine and chlorine is vigorous. Milder conditions are required for mono-halogenation.

-

Sulfonation: Furan can be sulfonated using agents like pyridine-sulfur trioxide complex.

-

Friedel-Crafts Acylation: Furan undergoes acylation with acyl halides or anhydrides in the presence of a mild Lewis acid catalyst.

References

- 1. ijabbr.com [ijabbr.com]

- 2. benchchem.com [benchchem.com]

- 3. Furfuryl methyl ether | C6H8O2 | CID 61661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Showing Compound this compound (FDB012560) - FooDB [foodb.ca]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0034247) [hmdb.ca]

- 7. CID 158949656 | C48H64O16 | CID 158949656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. FURFURYL METHYL ETHER | 13679-46-4 [amp.chemicalbook.com]

- 10. chemeo.com [chemeo.com]

- 11. furfuryl methyl ether, 13679-46-4 [thegoodscentscompany.com]

- 12. Furan, 2-(methoxymethyl)- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methoxymethyl)furan

This technical guide provides a comprehensive overview of the boiling point and density of 2-(Methoxymethyl)furan, a heteroaromatic compound with applications in flavor chemistry and as a potential biomarker for the consumption of certain foods.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical properties and relevant experimental methodologies associated with this compound.

Physicochemical Data

The boiling point and density of this compound are summarized in the table below. These properties are crucial for its purification, handling, and application in various chemical processes.

| Property | Value | Conditions |

| Boiling Point | 134-135 °C | Atmospheric Pressure |

| Density | 1.02 g/cm³ | At 20°C relative to water at 4°C |

Table 1: Boiling Point and Density of this compound.[1]

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not detailed in the provided search results, standard laboratory procedures for these measurements are well-established.

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, the boiling point would typically be determined using one of the following methods:

-

Simple Distillation: A sample of this compound is heated in a distillation apparatus at atmospheric pressure. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The constant temperature observed during the distillation of the pure compound is recorded as its boiling point.

-

Micro Boiling Point Determination (Siwoloboff Method): For smaller quantities, a capillary tube sealed at one end is inverted and placed inside a larger tube containing a small amount of the sample. This assembly is then heated in a controlled manner. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

2. Determination of Density:

The density of a liquid is its mass per unit volume. The density of this compound can be accurately measured using the following standard methods:

-

Pycnometer Method: A pycnometer, a flask with a specific and accurately known volume, is weighed empty. It is then filled with this compound and weighed again. The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The measurement is typically performed at a constant temperature, such as 20°C, using a water bath.

-

Hydrometer Method: A hydrometer, a calibrated instrument, is floated in a sample of this compound. The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem. This method is quicker but generally less precise than the pycnometer method.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a furan derivative, which would be applicable to this compound. This process typically involves a chemical reaction to form the furan ring or modify a furan precursor, followed by separation and purification steps to isolate the final product.

A general workflow for the synthesis and purification of this compound.

References

The Solubility of 2-(Methoxymethyl)furan in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)furan, also known as furfuryl methyl ether, is a furan derivative with growing importance in various chemical applications, including as a building block in the synthesis of pharmaceuticals and as a specialty solvent. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting both qualitative and semi-quantitative data, detailed experimental protocols for solubility determination, and logical workflows for its synthesis and solubility assessment.

The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses a moderately polar character due to the presence of the ether and furan functional groups. The furan ring contributes some aromatic and nonpolar characteristics, while the ether linkage introduces polarity. This dual nature influences its solubility across a spectrum of organic solvents.

Data Presentation: Solubility of this compound

The Hansen Solubility Parameters for this compound have been estimated using group contribution methods based on its chemical structure. These estimated values are presented below, followed by a table summarizing its predicted solubility in a variety of common organic solvents.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Value (MPa½) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 6.0 |

| δH (Hydrogen Bonding) | 7.0 |

The following table provides an overview of the predicted solubility of this compound in various organic solvents at ambient temperature (approximately 25°C), categorized as High (>100 mg/mL), Medium (10-100 mg/mL), and Low (<10 mg/mL). This classification is based on the similarity of the HSP values of the solvent to the estimated HSP of this compound.

| Solvent | Solvent Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility |

| Alcohols | ||||

| Methanol | Polar Protic | 5.1 | 32.7 | High |

| Ethanol | Polar Protic | 4.3 | 24.5 | High |

| Isopropanol | Polar Protic | 3.9 | 19.9 | High |

| n-Butanol | Polar Protic | 4.0 | 17.5 | High |

| Ketones | ||||

| Acetone | Polar Aprotic | 5.1 | 20.7 | High |

| Methyl Ethyl Ketone | Polar Aprotic | 4.7 | 18.5 | High |

| Esters | ||||

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | High |

| Halogenated | ||||

| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | High |

| Chloroform | Polar Aprotic | 4.1 | 4.8 | High |

| Hydrocarbons | ||||

| Hexane | Nonpolar | 0.1 | 1.9 | Medium |

| Heptane | Nonpolar | 0.1 | 1.9 | Medium |

| Toluene | Nonpolar | 2.4 | 2.4 | High |

| Benzene | Nonpolar | 2.7 | 2.3 | High |

| Ethers | ||||

| Diethyl Ether | Polar Aprotic | 2.8 | 4.3 | High |

| 1,4-Dioxane | Polar Aprotic | 4.8 | 2.2 | High |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High |

| Amides | ||||

| Dimethylformamide | Polar Aprotic | 6.4 | 36.7 | High |

| Sulfoxides | ||||

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | 46.7 | High |

Experimental Protocols

For precise quantitative solubility data, experimental determination is essential. The following section outlines a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Protocol for Determining the Solubility of this compound

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent and solute)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (HPLC)

-

Vials with screw caps and PTFE septa

2. Procedure:

a. Preparation of Saturated Solutions:

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to several vials.

-

Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

b. Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Determine the mass of the filtered saturated solution.

-

Accurately dilute the filtered saturated solution with a known volume of the same organic solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

c. Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a validated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility can be expressed in g/100 mL, mol/L, or other appropriate units.

Mandatory Visualizations

Logical Workflow for Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, starting from the readily available furfuryl alcohol. The following diagram illustrates the logical workflow of this synthetic route.

Caption: Williamson ether synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Quantum Chemical Blueprint of 2-(Methoxymethyl)furan: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 2-(methoxymethyl)furan, a furan derivative of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the methodologies for calculating the molecule's optimized geometry, vibrational frequencies, electronic structure, and reactivity descriptors. Detailed protocols for both the computational workflows and relevant experimental spectroscopic techniques (FTIR and NMR) are presented to offer a complete theoretical and practical framework for researchers. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular behavior of this compound.

Introduction

Furan and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals, natural products, and advanced materials.[1] Understanding their intrinsic molecular properties at a quantum level is paramount for rational drug design and the development of novel functional materials.[2] this compound, with its ether linkage, presents a case of interest for studying the interplay between the furan ring's aromaticity and the conformational flexibility of the side chain.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric, energetic, and electronic characteristics of molecules.[2] These computational methods provide insights that are often complementary to experimental data, aiding in spectral assignments and the prediction of chemical reactivity.[1][3] This guide details the application of these theoretical methods to this compound.

Theoretical and Computational Methodology

The quantum chemical calculations detailed herein are based on established protocols for organic molecules, providing a robust framework for obtaining reliable theoretical data.[4]

Geometry Optimization

The initial step in characterizing this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Protocol:

-

Methodology: Density Functional Theory (DFT) is the chosen method for its balance of accuracy and computational cost.[5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is employed to provide a flexible description of the electron distribution. The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately modeling the lone pairs on the oxygen atoms and the overall molecular structure.

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.[2]

Conformational Analysis

The methoxymethyl side chain of this compound introduces rotational freedom around the C-C and C-O single bonds, leading to multiple possible conformers. A thorough conformational analysis is necessary to identify the global minimum energy structure and the relative energies of other stable conformers.

Protocol:

-

Systematic Search: A systematic scan of the potential energy surface is performed by rotating the key dihedral angles (e.g., C(ring)-C(side chain)-O-C and C(side chain)-O-C-H) in discrete steps.

-

Low-Level Optimization: The geometries from the systematic search are then optimized using a computationally less expensive method (e.g., a smaller basis set or a semi-empirical method) to identify unique low-energy conformers.

-

High-Level Re-optimization: The identified low-energy conformers are then re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate relative energies.

Vibrational Spectroscopy

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the assignment of spectral bands to specific molecular motions.

Protocol:

-

Frequency Calculation: Following a successful geometry optimization at the desired level of theory (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed.[6]

-

Scaling Factor: Due to the harmonic approximation and inherent limitations in DFT functionals, calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

-

Visualization: The vibrational modes are visualized using software like GaussView to understand the nature of the atomic displacements for each frequency.

Electronic Properties and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity and potential applications. Key properties are derived from the molecular orbitals and the electron density.

Protocol:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[2]

-

Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) are calculated. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.

Experimental Protocols

For validation of the theoretical results, experimental data are essential. The following are standard protocols for obtaining spectroscopic data for a liquid sample like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: For a liquid sample, the easiest method is to use an Attenuated Total Reflectance (ATR) accessory. A single drop of this compound is placed directly onto the clean ATR crystal (e.g., diamond or zinc selenide).[7] Alternatively, a thin film can be created by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8]

-

Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[1] The final volume should be approximately 0.6-0.7 mL.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Results and Discussion

The following sections present the expected theoretical data for this compound based on the application of the methodologies described above.

Optimized Molecular Geometry

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for the global minimum energy conformer of this compound would be calculated.

Table 1: Selected Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| O1-C2 | Value | |

| C2-C3 | Value | |

| C3-C4 | Value | |

| C4-C5 | Value | |

| C5-O1 | Value | |

| C2-C6 | Value | |

| C6-O2 | Value | |

| O2-C7 | Value | |

| Bond Angles (°) | ||

| C5-O1-C2 | Value | |

| O1-C2-C3 | Value | |

| C2-C3-C4 | Value | |

| C3-C4-C5 | Value | |

| C4-C5-O1 | Value | |

| C2-C6-O2 | Value | |

| C6-O2-C7 | Value | |

| Dihedral Angles (°) | ||

| C3-C2-C6-O2 | Value | |

| C2-C6-O2-C7 | Value |

(Note: "Value" indicates where the calculated data would be presented.)

Conformational Analysis

The relative energies of the stable conformers of this compound would be determined. The global minimum and other low-energy conformers would be identified, and their relative populations at room temperature could be estimated using the Boltzmann distribution.

Table 2: Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Value | 0.00 |

| 2 | Value | Value |

| 3 | Value | Value |

(Note: "Value" indicates where the calculated data would be presented.)

Vibrational Analysis

The calculated vibrational frequencies would be compared with the experimental IR spectrum obtained from the NIST Chemistry WebBook. This comparison allows for a detailed assignment of the experimental bands.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Experimental (NIST) | Calculated (Scaled) | Assignment (Vibrational Mode) |

|---|---|---|

| Value | Value | C-H stretching (furan ring) |

| Value | Value | C-H stretching (methyl/methylene) |

| Value | Value | C=C stretching (furan ring) |

| Value | Value | C-O-C stretching (ring) |

| Value | Value | C-O-C stretching (ether) |

| Value | Value | CH₂ bending/wagging |

| Value | Value | Ring breathing |

(Note: "Value" indicates where the experimental and calculated data would be presented.)

Electronic Structure and Reactivity

The electronic properties provide a quantitative basis for understanding the reactivity of this compound.

Table 4: Calculated Electronic Properties of this compound

| Property | Symbol | Value |

|---|---|---|

| HOMO Energy | E_HOMO | Value (eV) |

| LUMO Energy | E_LUMO | Value (eV) |

| HOMO-LUMO Gap | ΔE | Value (eV) |

| Electronegativity | χ | Value (eV) |

| Chemical Hardness | η | Value (eV) |

| Global Electrophilicity Index | ω | Value (eV) |

(Note: "Value" indicates where the calculated data would be presented.)

The Molecular Electrostatic Potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms are expected to be the most negative regions (nucleophilic sites), while the hydrogen atoms of the furan ring would be the most positive regions (electrophilic sites).

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, detailed insights into the molecule's structural, vibrational, and electronic properties can be obtained. The provided computational and experimental protocols serve as a valuable resource for researchers in drug development and materials science, enabling a deeper understanding and prediction of the behavior of this and related furan derivatives. The systematic approach detailed here facilitates the generation of high-quality, reproducible data that can accelerate the discovery and design of new molecules with desired properties.

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 3. researchgate.net [researchgate.net]

- 4. openscholar.uga.edu [openscholar.uga.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

The Chemistry of 2-(Methoxymethyl)furan: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)furan is a versatile five-membered heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique electronic properties, stemming from the electron-rich furan ring and the presence of the methoxymethyl substituent, impart a distinct reactivity profile that has been exploited in the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on providing practical experimental details and quantitative data to aid researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

Summarized below are the key physical and spectroscopic properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| CAS Number | 13679-46-4 | [1][2] |

| Boiling Point | 134-135 °C | |

| Appearance | Colorless oil | [3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.37 (t, J=1.8 Hz, 1H, H5), 6.30 (dd, J=3.1, 1.9 Hz, 1H, H4), 6.22 (d, J=3.1 Hz, 1H, H3), 4.40 (s, 2H, -CH₂-), 3.36 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 152.3 (C2), 142.5 (C5), 110.4 (C4), 108.7 (C3), 66.2 (-CH₂-), 58.1 (-OCH₃).

-

IR (neat): ν 3110, 2920, 2850, 1595, 1490, 1150, 1010 cm⁻¹.[1]

-

Mass Spectrum (EI, 70 eV): m/z (%) 112 (M⁺, 25), 81 (100), 53 (40), 45 (30).[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available furfuryl alcohol.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Furfuryl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of furfuryl alcohol (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

| Reagents | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Furfuryl alcohol, NaH, CH₃I | 1.0 : 1.2 : 1.2 | THF | 0 to RT | 12-16 | ~85-95 |

Chemical Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electron-rich furan ring and the methoxymethyl substituent at the C2 position. The furan ring is highly activated towards electrophilic attack, preferentially at the C5 position. The methoxymethyl group is a weak electron-donating group and further enhances this reactivity.

Electrophilic Aromatic Substitution

Figure 2: Electrophilic substitution reactions of this compound.

Friedel-Crafts Acylation: Due to the high reactivity of the furan ring, mild Lewis acids are preferred to avoid polymerization.[4][5]

-

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and acetic anhydride (1.2 eq) in a suitable solvent like dichloromethane at 0 °C, slowly add a mild Lewis acid catalyst such as BF₃·OEt₂ (0.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

-

The organic layer is dried and concentrated, and the product, 5-acetyl-2-(methoxymethyl)furan, is purified by column chromatography.

-

| Electrophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Acetic Anhydride | BF₃·OEt₂ | CH₂Cl₂ | 0 | 1-2 | ~70-80 |

Nitration: Mild nitrating agents like acetyl nitrate are necessary to prevent degradation of the furan ring.[6][7]

-

Experimental Protocol:

-

Acetyl nitrate is prepared in situ by the slow addition of fuming nitric acid to acetic anhydride at -10 °C.

-

A solution of this compound in acetic anhydride is then added dropwise to the pre-formed acetyl nitrate solution at -10 °C.

-

The reaction is stirred for a short period (15-30 minutes) and then poured into an ice-water mixture.

-

The product, 5-nitro-2-(methoxymethyl)furan, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

| Nitrating Agent | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Acetyl Nitrate | Acetic Anhydride | -10 | 15-30 | ~60-70 |

Halogenation: N-halosuccinimides are effective reagents for the selective halogenation at the 5-position.[8][9][10]

-

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a solvent such as THF or CCl₄, add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0 °C.

-

The reaction is stirred at room temperature for 1-3 hours.

-

The succinimide byproduct is filtered off, and the filtrate is concentrated.

-

The crude product, 5-bromo-2-(methoxymethyl)furan, can be purified by distillation or chromatography.

-

| Halogenating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Bromosuccinimide | THF | 0 to RT | 1-3 | >90 |

Diels-Alder Reaction

This compound can act as a diene in [4+2] cycloaddition reactions with various dienophiles. The reaction typically yields an exo-adduct as the major product.[5][11][12]

Figure 3: Diels-Alder reaction of this compound.

-

Experimental Protocol (with Maleic Anhydride):

-

A solution of this compound (1.0 eq) and maleic anhydride (1.0 eq) in a minimal amount of a solvent like diethyl ether or toluene is stirred at room temperature.

-

The Diels-Alder adduct often precipitates out of the solution upon formation.

-

The solid product is collected by filtration, washed with cold solvent, and dried.

-

| Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Maleic Anhydride | Diethyl Ether | RT | 1-2 | >90 |

| Dimethyl acetylenedicarboxylate | Neat | 100 | 24 | ~70-80 |

Reduction